![molecular formula C19H24BrN3O2 B12482413 N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12482413.png)
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine
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Overview
Description
{[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features a brominated aromatic ring, a pyridine moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Bromination: The starting material, 2-(pyridin-3-ylmethoxy)phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-(morpholin-4-yl)ethylamine under basic conditions, often using a base like potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the pyridine ring or the brominated aromatic ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the morpholine moiety.
Reduction: Reduced forms of the pyridine or aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine serves as a versatile building block for the construction of more complex molecules. Its brominated aromatic ring allows for further functionalization through substitution reactions.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and specificity for certain molecular targets.
Industry
In the materials science field, {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine could be used in the development of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the morpholine group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: A simpler brominated compound used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets {[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl}[2-(morpholin-4-yl)ethyl]amine apart is its combination of a brominated aromatic ring, a pyridine moiety, and a morpholine group
Biological Activity
N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula: C19H24BrN3O2
- Molecular Weight: 406.3 g/mol
- IUPAC Name: N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine
The compound features a brominated aromatic ring, a pyridine moiety, and a morpholine group, suggesting potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C19H24BrN3O2 |
Molecular Weight | 406.3 g/mol |
IUPAC Name | N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-(morpholin-4-yl)ethanamine |
InChI | InChI=1S/C19H24BrN3O2/c20-18... |
Canonical SMILES | C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding: Its structural components suggest that it could bind to various receptors, influencing signaling pathways critical in disease processes.
- Cellular Uptake: The morpholine group may facilitate cellular uptake, enhancing the compound's efficacy at lower concentrations.
Neuroprotective Effects
Research into related morpholine derivatives has revealed neuroprotective effects against neurodegenerative diseases. These compounds often exhibit antioxidant properties and may inhibit apoptosis in neuronal cells . Given the presence of the morpholine moiety in this compound, further investigation into its neuroprotective capabilities is warranted.
In Vitro Studies
In vitro studies have been conducted on related compounds to assess their biological activity:
-
Antitumor Activity: A series of pyridine-based compounds were evaluated for their ability to inhibit tumor cell growth. Results indicated that modifications at the aromatic ring significantly enhanced anticancer activity.
Compound IC50 (µM) Activity Description Compound A 15 Moderate inhibition of cell growth Compound B 8 Strong inhibition of cell growth - Neuroprotection: Morpholine derivatives demonstrated protective effects against oxidative stress-induced apoptosis in neuronal cells, suggesting a potential therapeutic application for neurodegenerative conditions.
Future Directions
Given the promising biological activity suggested by its structure and preliminary studies on similar compounds, further research should focus on:
- In Vivo Studies: Conducting animal models to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies: Detailed investigations into its mechanism of action at the molecular level.
- Structure–Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity against specific biological targets.
Properties
Molecular Formula |
C19H24BrN3O2 |
---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C19H24BrN3O2/c20-18-3-4-19(25-15-16-2-1-5-21-13-16)17(12-18)14-22-6-7-23-8-10-24-11-9-23/h1-5,12-13,22H,6-11,14-15H2 |
InChI Key |
QJBRNJJFMGWHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=C(C=CC(=C2)Br)OCC3=CN=CC=C3 |
Origin of Product |
United States |
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